Cas no 2097867-08-6 (1-(3-chloro-4-methylbenzenesulfonyl)-4-cyclopropylidenepiperidine)

1-(3-chloro-4-methylbenzenesulfonyl)-4-cyclopropylidenepiperidine Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-chloro-4-methylbenzenesulfonyl)-4-cyclopropylidenepiperidine
- AKOS032461555
- 1-((3-chloro-4-methylphenyl)sulfonyl)-4-cyclopropylidenepiperidine
- F6550-3298
- 1-(3-chloro-4-methylphenyl)sulfonyl-4-cyclopropylidenepiperidine
- 2097867-08-6
-
- Inchi: 1S/C15H18ClNO2S/c1-11-2-5-14(10-15(11)16)20(18,19)17-8-6-13(7-9-17)12-3-4-12/h2,5,10H,3-4,6-9H2,1H3
- InChI Key: DOZLPYRJRDGJSI-UHFFFAOYSA-N
- SMILES: ClC1=C(C)C=CC(=C1)S(N1CC/C(/CC1)=C1/CC/1)(=O)=O
Computed Properties
- Exact Mass: 311.0746777g/mol
- Monoisotopic Mass: 311.0746777g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 493
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 45.8Ų
1-(3-chloro-4-methylbenzenesulfonyl)-4-cyclopropylidenepiperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6550-3298-20μmol |
1-(3-chloro-4-methylbenzenesulfonyl)-4-cyclopropylidenepiperidine |
2097867-08-6 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6550-3298-3mg |
1-(3-chloro-4-methylbenzenesulfonyl)-4-cyclopropylidenepiperidine |
2097867-08-6 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6550-3298-4mg |
1-(3-chloro-4-methylbenzenesulfonyl)-4-cyclopropylidenepiperidine |
2097867-08-6 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6550-3298-25mg |
1-(3-chloro-4-methylbenzenesulfonyl)-4-cyclopropylidenepiperidine |
2097867-08-6 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6550-3298-15mg |
1-(3-chloro-4-methylbenzenesulfonyl)-4-cyclopropylidenepiperidine |
2097867-08-6 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6550-3298-10mg |
1-(3-chloro-4-methylbenzenesulfonyl)-4-cyclopropylidenepiperidine |
2097867-08-6 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6550-3298-20mg |
1-(3-chloro-4-methylbenzenesulfonyl)-4-cyclopropylidenepiperidine |
2097867-08-6 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6550-3298-50mg |
1-(3-chloro-4-methylbenzenesulfonyl)-4-cyclopropylidenepiperidine |
2097867-08-6 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6550-3298-10μmol |
1-(3-chloro-4-methylbenzenesulfonyl)-4-cyclopropylidenepiperidine |
2097867-08-6 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6550-3298-75mg |
1-(3-chloro-4-methylbenzenesulfonyl)-4-cyclopropylidenepiperidine |
2097867-08-6 | 75mg |
$208.0 | 2023-09-08 |
1-(3-chloro-4-methylbenzenesulfonyl)-4-cyclopropylidenepiperidine Related Literature
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
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5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
Additional information on 1-(3-chloro-4-methylbenzenesulfonyl)-4-cyclopropylidenepiperidine
1-(3-Chloro-4-Methylbenzenesulfonyl)-4-Cyclopropylidenepiperidine: A Comprehensive Overview
The compound with CAS No. 2097867-08-6, commonly referred to as 1-(3-chloro-4-methylbenzenesulfonyl)-4-cyclopropylidenepiperidine, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a benzenesulfonyl group with a cyclopropylidene-piperidine moiety, making it a valuable subject of study in contemporary chemical research.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging innovative methodologies such as transition metal-catalyzed coupling reactions and direct sulfonation techniques. These methods have not only improved the yield and purity of the compound but also opened new avenues for its application in drug discovery and material science. The benzenesulfonyl group is known for its stability and reactivity, making it an ideal component for constructing bioactive molecules.
The structural integrity of 1-(3-chloro-4-methylbenzenesulfonyl)-4-cyclopropylidenepiperidine is further enhanced by the presence of a cyclopropylidene ring, which introduces rigidity and unique electronic properties to the molecule. This feature is particularly advantageous in designing molecules with specific pharmacokinetic profiles, such as improved bioavailability and reduced toxicity. Recent studies have demonstrated that this compound exhibits potent activity in inhibiting certain enzymes, making it a promising candidate for therapeutic interventions.
In terms of applications, this compound has garnered significant attention in the field of drug design due to its ability to modulate key biological pathways. Researchers have explored its potential as a lead compound for developing novel anti-inflammatory agents and anticancer drugs. Additionally, its structural versatility has made it a valuable intermediate in the synthesis of more complex molecular frameworks.
From an environmental standpoint, the synthesis and handling of 1-(3-chloro-4-methylbenzenesulfonyl)-4-cyclopropylidenepiperidine must adhere to stringent safety protocols to minimize ecological impact. The use of sustainable chemical practices, such as recycling solvents and optimizing reaction conditions, has become a focal point in modern synthesis strategies for this compound.
In conclusion, 1-(3-chloro-4-methylbenzenesulfonyl)-4-cyclopropylidenepiperidine represents a cutting-edge advancement in organic chemistry, offering vast opportunities for innovation across multiple disciplines. Its unique structure, coupled with recent breakthroughs in synthetic methodologies, positions it as a pivotal molecule in both academic research and industrial applications.
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